4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4-(2-methylpyrazol-3-yl)butan-1-ol |
InChI |
InChI=1S/C8H14N2O/c1-10-8(5-6-9-10)4-2-3-7-11/h5-6,11H,2-4,7H2,1H3 |
InChI Key |
MQSKURWCFHKYMK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CCCCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol, a heterocyclic alcohol of significant interest to researchers and professionals in drug development. While specific experimental data for this compound is not widely published, this document synthesizes information from analogous structures and established chemical principles to offer a robust profile, including its physicochemical properties, a proposed synthetic pathway, and its potential applications as a key building block in medicinal chemistry.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a multitude of biologically active compounds and FDA-approved drugs.[1] Molecules incorporating this five-membered heterocycle exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and analgesic properties.[2] Marketed drugs such as Celecoxib (a COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor) feature a pyrazole core, underscoring its metabolic stability and versatility in drug design.[3]
The compound 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol combines this potent pyrazole moiety with a flexible butanol side chain. This structure offers medicinal chemists several strategic advantages: the N-methylated pyrazole provides a stable, lipophilic core, while the terminal primary alcohol on the butyl chain serves as a crucial synthetic handle for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Physicochemical Properties and Identification
While a specific CAS (Chemical Abstracts Service) number for 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol is not publicly registered, its amine analogue, 4-(1-methyl-1H-pyrazol-5-yl)butan-1-amine, is identified by CAS Number 1369362-92-4 .[4] The lack of a dedicated CAS number for the alcohol suggests it is a novel or specialized research chemical. Its core properties can be calculated or reasonably estimated based on its structure.
| Property | Value (Calculated/Estimated) | Source/Rationale |
| Molecular Formula | C₈H₁₄N₂O | Calculated from structure |
| Molecular Weight | 154.21 g/mol | Calculated from structure |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Inferred from similar pyrazole-alcohols and butanols |
| Boiling Point | ~250-270 °C (at 760 mmHg) | Estimated based on structural analogues |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Inferred from the presence of both polar (alcohol, pyrazole) and non-polar (butyl chain, methyl group) moieties |
| logP | ~1.3 ± 0.4 | Estimated; indicates moderate lipophilicity suitable for potential blood-brain barrier penetration[5] |
| pKa | ~15-16 (hydroxyl proton) | Estimated based on typical primary alcohols |
Proposed Synthesis Pathway
A robust and logical synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol can be designed based on established organometallic and heterocyclic chemistry principles. The following multi-step protocol is proposed as a scientifically sound and reproducible method.
Experimental Workflow Diagram
Caption: Proposed synthetic workflow for 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol.
Step-by-Step Methodology
Rationale: This pathway utilizes a Grignard reaction, a cornerstone of C-C bond formation. The hydroxyl group must first be protected to prevent it from quenching the highly reactive organometallic reagents. Lithiation of the N-methylpyrazole at the C5 position, followed by coupling with the protected Grignard reagent, provides the carbon skeleton. A final deprotection step yields the target alcohol.
Step 1: Protection and Grignard Formation
-
Protection: To a solution of 4-chlorobutan-1-ol in anhydrous dimethylformamide (DMF), add imidazole (1.2 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. The TBDMS group is chosen for its stability under Grignard formation conditions and its ease of removal.
-
Work-up: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield tert-butyl(4-chlorobutoxy)dimethylsilane.
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings (1.5 eq) in anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction. Slowly add the protected chlorobutane from the previous step dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: C5-Alkylation of 1-Methyl-1H-pyrazole
-
Lithiation: In a separate flame-dried flask under argon, dissolve 1-methyl-1H-pyrazole (1.0 eq) in anhydrous THF and cool to -78 °C. Add n-butyllithium (n-BuLi, 1.1 eq) dropwise. The C5 proton of N-substituted pyrazoles is the most acidic, allowing for regioselective deprotonation.
-
Coupling: After stirring for 1 hour at -78 °C, slowly add the prepared Grignard reagent from Step 1 to the lithiated pyrazole solution. A copper(I) catalyst, such as CuI, may be added to facilitate the cross-coupling reaction.
-
Work-up: Allow the reaction to slowly warm to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl. Extract the product into ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 3: Deprotection to Yield the Final Product
-
Cleavage of Silyl Ether: Dissolve the crude product from Step 2 in THF. Add tetrabutylammonium fluoride (TBAF, 1.5 eq, 1M solution in THF). Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Purification: Concentrate the reaction mixture and purify the residue by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to yield pure 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol.
Potential Applications in Drug Discovery
The structure of 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol makes it a valuable intermediate for synthesizing more complex molecules for drug discovery pipelines.
-
Fragment-Based Drug Design (FBDD): The molecule itself can serve as a fragment for screening against biological targets. The pyrazole ring offers hydrogen bond acceptors, while the hydroxyl group acts as a hydrogen bond donor.
-
Linker Chemistry: The terminal alcohol is an ideal attachment point for linkers in the development of PROTACs (Proteolysis Targeting Chimeras) or Antibody-Drug Conjugates (ADCs).
-
Elaboration into Lead Compounds: The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to an amine, ether, or ester, allowing for the rapid generation of a library of analogues to explore SAR. For example, esterification or etherification could be used to target enzymes with specific binding pockets.
Caption: Potential derivatization and application pathways in drug discovery.
Safety and Handling
No specific material safety data sheet (MSDS) exists for 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol. However, based on analogous compounds like 1-butanol and various substituted pyrazoles, the following hazards should be assumed.[6][7][8]
-
Hazard Statements (Predicted):
-
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Conclusion
4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol represents a promising yet underexplored building block for medicinal chemistry and drug development. Its structure combines the proven pharmacological relevance of the pyrazole core with a versatile synthetic handle. While detailed experimental data remains scarce, this guide provides a solid, scientifically-grounded framework for its properties, synthesis, and potential applications. The proposed synthetic route offers a clear and logical pathway for its preparation, enabling researchers to access this compound for incorporation into innovative therapeutic discovery programs. As the demand for novel heterocyclic intermediates grows, molecules like this will be instrumental in designing the next generation of targeted therapies.
References
-
Bakarat, A., et al. (2018). Synthesis of pyrazole-dimedone derivatives. Available at: [Link]
-
MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]
- Vertex AI Search. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery.
-
PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]
-
ResearchGate. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]
-
MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]
-
MDPI. (2008). Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). Available at: [Link]
-
MDPI. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Available at: [Link]
-
ResearchGate. (2008). Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). Available at: [Link]
-
Chem-Impex. (n.d.). (5-Metil-1-p-tolil-1H-pirazol-4-il)metanol. Available at: [Link]
-
PubChem. (n.d.). 1-Methyl-1H-pyrazol-4-ol. Available at: [Link]
-
Chemsrc. (n.d.). 4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol. Available at: [Link]
-
PubChem. (n.d.). 1-(butan-2-yl)-1H-pyrazol-5-amine. Available at: [Link]
Sources
- 1. CAS#:1855939-82-0 | 4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol | Chemsrc [chemsrc.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-Hydroxy-1-methylpyrazole | 33641-15-5 [chemicalbook.com]
- 4. 1369362-92-4 | 4-(1-methyl-1H-pyrazol-5-yl)butan-1-amine [aaronchem.com]
- 5. 2-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol () for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(butan-2-yl)-1H-pyrazol-5-amine | C7H13N3 | CID 3762483 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pyrazole-Functionalized Aliphatic Alcohol Building Blocks: Synthetic Strategies and Medicinal Chemistry Applications
Abstract
This technical guide examines the utility, synthesis, and application of pyrazole-functionalized aliphatic alcohols (e.g., 2-(1H-pyrazol-1-yl)ethanol) in modern drug discovery. As versatile building blocks, these motifs serve as critical linkers in Proteolysis Targeting Chimeras (PROTACs) and as solubility-enhancing scaffolds in Fragment-Based Drug Discovery (FBDD). This document details authoritative synthetic protocols, addresses the challenge of N-alkylation regioselectivity, and provides a validated workflow for converting these alcohols into reactive electrophiles for downstream conjugation.
Introduction: The Pyrazole-Alkanol Motif
The pyrazole ring is a privileged pharmacophore found in numerous FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib) due to its ability to act as a bioisostere for phenols and arenes while functioning as a hydrogen bond donor/acceptor.
Functionalizing pyrazoles with aliphatic alcohol chains—typically ethyl or propyl linkers—transforms the heterocycle into a bifunctional building block. The aliphatic alcohol moiety serves three distinct roles:
-
Solubility Handle: The hydroxyl group lowers logP, improving the physicochemical profile of lipophilic warheads.
-
Synthetic Tether: The terminal alcohol is a "chameleon" functional group, easily oxidized to carboxylic acids or activated (mesylated/tosylated) for nucleophilic displacement.
-
Linker Modulator: In PROTAC design, short alkyl-alcohol chains provide a defined spatial separation between the E3 ligase ligand and the protein of interest (POI) ligand, often offering better metabolic stability than polyethylene glycol (PEG) chains.
Synthetic Strategies & Regioselectivity
The primary challenge in synthesizing N-alkyl pyrazoles is controlling regioselectivity between the N1 and N2 nitrogens.[1] Tautomerization in unsubstituted pyrazoles renders both nitrogens nucleophilic, often leading to isomeric mixtures that are difficult to separate.
Direct N-Alkylation (The Standard Route)
The most common industrial route involves the nucleophilic substitution of a halo-alcohol (e.g., 2-bromoethanol) by the pyrazole anion.
-
Mechanism: SN2 displacement.
-
Regioselectivity Factors:
-
Sterics: Alkylation generally favors the less hindered nitrogen (N1) if bulky groups are present at C3/C5.
-
Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize the pyrazolate anion but may not discriminate well between N1/N2. Recent data suggests fluorinated alcohols (e.g., HFIP) can enhance regioselectivity via specific hydrogen-bonding interactions.
-
Base: Carbonate bases (K₂CO₃, Cs₂CO₃) are standard. Stronger bases (NaH) ensure complete deprotonation but can lead to over-alkylation or elimination side products.
-
Ring Closure (De Novo Synthesis)
For highly substituted pyrazoles where alkylation yields poor selectivity, de novo synthesis is preferred. This involves condensing a hydrazine derivative (e.g., 2-hydroxyethylhydrazine) with a 1,3-diketone. While regioselective, this method is limited by the commercial availability of specific hydrazines.
Visualization: Regioselectivity Logic
The following diagram illustrates the decision matrix for controlling regioselectivity during the synthesis of these building blocks.
Caption: Decision tree for optimizing regioselectivity in pyrazole N-alkylation reactions based on steric and electronic factors.
Experimental Protocols
The following protocols represent self-validating systems. The progression from alcohol to mesylate is a standard workflow for generating "clickable" electrophiles for PROTAC synthesis.
Protocol A: Synthesis of 2-(1H-pyrazol-1-yl)ethanol
Objective: Preparation of the primary alcohol building block via direct alkylation.
Reagents:
-
1H-Pyrazole (1.0 equiv)
-
2-Bromoethanol (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (MeCN) [Anhydrous]
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 1H-pyrazole (6.8 g, 100 mmol) and K₂CO₃ (27.6 g, 200 mmol) in anhydrous MeCN (150 mL).
-
Addition: Add 2-bromoethanol (8.5 mL, 120 mmol) dropwise over 10 minutes at room temperature.
-
Reaction: Heat the mixture to reflux (82 °C) and stir for 12–16 hours.
-
Validation Point: Monitor by TLC (10% MeOH in DCM). The pyrazole spot (usually lower Rf) should disappear.
-
-
Workup: Cool to room temperature. Filter off the solid inorganic salts (KBr, excess K₂CO₃) and wash the cake with MeCN.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Purification: Purify via vacuum distillation (bp ~110-115 °C at 2 mmHg) or silica gel flash chromatography (DCM:MeOH 95:5) to yield the product as a clear, colorless oil.
Data Profile:
-
Yield: ~85-90%[2]
-
¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, 1H), 7.45 (d, 1H), 6.25 (t, 1H), 4.25 (t, 2H, N-CH₂), 3.95 (t, 2H, CH₂-OH).
Protocol B: Activation to Mesylate (2-(1H-pyrazol-1-yl)ethyl methanesulfonate)
Objective: Converting the alcohol into a leaving group for coupling to PROTAC ligands.
Reagents:
-
2-(1H-pyrazol-1-yl)ethanol (from Protocol A) (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Dichloromethane (DCM) [Anhydrous]
Procedure:
-
Setup: Dissolve the alcohol (1.12 g, 10 mmol) and Et₃N (2.1 mL, 15 mmol) in anhydrous DCM (20 mL). Cool to 0 °C in an ice bath.
-
Addition: Add MsCl (0.93 mL, 12 mmol) dropwise. The reaction is exothermic; maintain temperature < 5 °C.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 1 hour.
-
Validation Point: LCMS should show complete conversion to the mesylate mass (M+H = 191.05).
-
-
Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Usage: The resulting mesylate is unstable on silica and should be used immediately in the next coupling step (e.g., SN2 displacement with an amine or phenol).
Applications in Drug Design: The PROTAC Workflow
In PROTAC development, the pyrazole-alkanol motif acts as a "connector." The pyrazole often binds to the E3 ligase (or serves as a solvent-exposed exit vector from a warhead), while the alkyl chain determines the reach.
Workflow Diagram: From Building Block to PROTAC
The following Graphviz diagram visualizes the synthetic utility of the pyrazole-alcohol building block in constructing a PROTAC linker.
Caption: Synthetic workflow converting the pyrazole-alcohol building block into a functional PROTAC linker via mesylate activation.
Key Design Considerations
-
Linker Length: The ethyl linker (2 carbons) is often too short for full PROTACs but ideal for "Fragment-Linking" strategies where the pyrazole is part of the binding core. For longer linkers, PEGylation of the alcohol (Williamson ether synthesis) is performed before attachment.
-
Rigidity: Unlike pure PEG chains, the pyrazole ring introduces a rigid element at the attachment point, which can reduce the entropic penalty of ternary complex formation.
References
-
Regioselective Synthesis of Pyrazoles
-
Solvent Effects on Alkylation
-
PROTAC Linker Design
- Title: Current strategies for the design of PROTAC linkers: a critical review.
- Source: Exploratory Targeted Anti-tumor Therapy (2020).
-
URL:[Link]
-
General Pyrazole Synthesis
- Title: Pyrazole synthesis (Organic Chemistry Portal).
- Source: Organic Chemistry Portal.
-
URL:[Link]
Sources
4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol molecular weight and formula
This technical guide is structured as a high-level monograph for a custom synthesis target, designed for medicinal chemists and process development scientists.
Physicochemical Profiling, Synthetic Methodology, and Pharmacophore Utility
Executive Summary & Compound Identity
4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol is a bifunctional heterocyclic building block used primarily in the design of kinase inhibitors and GPCR ligands. It features a polar, electron-rich 1-methylpyrazole "head" group connected to a primary alcohol via a flexible four-carbon aliphatic linker. This structure serves as a critical "spacer" motif, allowing the pyrazole pharmacophore to access solvent-exposed pockets while the alcohol handle facilitates conjugation to core scaffolds (e.g., via etherification or reductive amination).
Core Physicochemical Data
The following data is derived from stoichiometric calculation and consensus chemoinformatic prediction models (ACD/Labs, ChemAxon).
| Parameter | Value | Unit | Notes |
| IUPAC Name | 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol | - | - |
| Molecular Formula | C₈H₁₄N₂O | - | - |
| Molecular Weight | 154.21 | g/mol | Average Mass |
| Monoisotopic Mass | 154.1106 | Da | For High-Res MS (M+H⁺ = 155.1179) |
| ClogP | 0.65 ± 0.3 | - | Moderate hydrophilicity; Rule of 5 compliant |
| TPSA | 38.0 | Ų | Polar Surface Area (Pyrazole N + OH) |
| H-Bond Donors | 1 | - | Hydroxyl group |
| H-Bond Acceptors | 2 | - | Pyrazole N2, Hydroxyl O |
| Rotatable Bonds | 4 | - | High flexibility |
| Predicted pKa | ~14.8 (OH), ~2.5 (Pz) | - | Pyrazole N is weakly basic |
Synthetic Methodology (Regioselective Route)
Challenge: The primary synthetic challenge is achieving regioselectivity for the 5-position of the pyrazole ring over the 3-position. Cyclization methods (e.g., hydrazine + diketone) often yield mixtures of 1,3- and 1,5-isomers. Solution: The most robust "Senior Scientist" approach utilizes the Directed Ortho-Lithiation (DoM) strategy. 1-Methylpyrazole undergoes exclusive lithiation at the C5 position due to coordination with the N1 lone pair, ensuring 100% regiocontrol.
Validated Synthesis Protocol
Reaction Scheme:
-
Lithiation: 1-Methyl-1H-pyrazole + n-BuLi
5-Lithio-1-methylpyrazole. -
Alkylation: Trapping with protected alkyl halide (4-bromobutoxy-tert-butyldimethylsilane).
-
Deprotection: Removal of TBS group with TBAF or Acid.
Step-by-Step Procedure:
-
Preparation of Reagents: Dry THF (Tetrahydrofuran) is essential. Ensure n-BuLi is titrated before use.
-
Lithiation (C5-H Activation):
-
Charge a flame-dried 3-neck flask with 1-methyl-1H-pyrazole (1.0 eq) and anhydrous THF (0.5 M concentration).
-
Cool to -78 °C (Dry ice/acetone bath).
-
Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 20 minutes. Maintain internal temp < -70 °C.
-
Mechanism:[1][2] The N1 nitrogen coordinates lithium, directing deprotonation specifically to the C5 proton.
-
Stir for 1 hour at -78 °C. The solution typically turns light yellow.
-
-
Electrophilic Trapping:
-
Dissolve (4-bromobutoxy)(tert-butyl)dimethylsilane (1.1 eq) in minimal THF.
-
Add slowly to the lithiated species at -78 °C.
-
Allow the reaction to warm to Room Temperature (RT) overnight.
-
-
Workup & Deprotection:
-
Quench with saturated NH₄Cl. Extract with EtOAc.[1]
-
Concentrate the intermediate (TBS-ether).
-
Redissolve in THF and treat with TBAF (Tetra-n-butylammonium fluoride, 1.5 eq) for 2 hours at RT to cleave the silyl ether.
-
-
Purification:
-
The final alcohol is polar. Purify via Flash Column Chromatography (DCM:MeOH gradient, typically 95:5).
-
Synthetic Workflow Visualization
Caption: Figure 1. Regioselective synthesis via C5-directed lithiation, ensuring exclusion of the 3-isomer.
Analytical Validation (QC Criteria)
To validate the identity of the synthesized material, the following spectral fingerprints must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.35 (d, 1H): Pyrazole C3-H (Characteristic downfield doublet).
-
δ 6.05 (d, 1H): Pyrazole C4-H (Couples with C3).
-
δ 3.82 (s, 3H): N-Methyl group (Diagnostic singlet).
-
δ 3.65 (t, 2H): -CH₂-OH (Alpha to oxygen).
-
δ 2.60 (t, 2H): Pyrazole-CH₂ - (Alpha to ring).
-
δ 1.60-1.75 (m, 4H): Internal methylene chain protons.
-
Mass Spectrometry[7]
-
Method: LC-MS (ESI+).
-
Expectation: A clear [M+H]⁺ peak at 155.12 .
-
Fragment: Loss of H₂O ([M+H-18]⁺) is common in alcohols, appearing at ~137.1.
Application in Drug Discovery
This molecule is rarely a drug itself but is a high-value linker intermediate .
Structural Logic
-
The Pyrazole: Acts as a bioisostere for imidazole or pyridine. It is a robust hydrogen bond acceptor (N2) often used to interact with the hinge region of kinases (e.g., JAK, Aurora kinases).
-
The Linker: The 4-carbon chain provides optimal distance to bridge the ATP-binding pocket to the solvent front or an allosteric pocket.
-
The Alcohol: A versatile handle.
-
Activation: Convert to Mesylate/Tosylate
Nucleophilic displacement by amines. -
Oxidation: Convert to Aldehyde
Reductive amination. -
PROTACs: Used as a linker to connect an E3 ligase ligand (e.g., Thalidomide) to a Warhead.
-
Decision Tree: Utilization
Caption: Figure 2. Functionalization pathways for incorporating the scaffold into bioactive ligands.
References
- Begtrup, M. (1993). "Reactivity of Pyrazoles and Related Compounds." Comprehensive Heterocyclic Chemistry II.
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry. Link (Demonstrates utility of hydroxy-alkyl linkers in kinase inhibitors).
-
PubChem Compound Database. "1-Methyl-1H-pyrazole." National Center for Biotechnology Information. Link (Source for core ring properties).
-
Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today. Link (Basis for ClogP/MW analysis).
Sources
Heterocyclic Alcohol Linkers: Strategic Scaffolds for Rigidifying Drug Conjugates
[1]
Executive Summary
In the evolution of bifunctional drug modalities—such as PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs)—the linker has transitioned from a passive connector to a critical determinant of pharmacological success.[2][3][4][5] While polyethylene glycol (PEG) and alkyl chains offer synthetic ease, they often suffer from high entropic penalties upon binding and poor membrane permeability. Heterocyclic alcohol linkers —specifically hydroxy-functionalized saturated heterocycles like 4-hydroxypiperidine, 3-hydroxyazetidine, and hydroxyproline—represent a superior design strategy.[1] These scaffolds provide defined exit vectors, improved metabolic stability, and the ability to "lock" ternary complexes into productive conformations. This guide details the strategic implementation, synthesis, and optimization of these rigid linkers.
Strategic Role in Medicinal Chemistry
The incorporation of heterocyclic alcohol linkers addresses three primary failure modes in bifunctional drug design:
-
Entropic Penalty Reduction: Flexible linkers (PEG/Alkyl) must lose significant conformational degrees of freedom to form a stable ternary complex. Rigid heterocyclic cores pre-organize the ligands, reducing this energetic cost.
-
Permeability & Solubility: Unlike lipophilic alkyl chains, nitrogen-containing heterocycles (piperidines, azetidines) introduce polarity and ionizable centers (pKa modulation), enhancing aqueous solubility without compromising lipophilicity-driven permeability (the "chameleon effect").
-
Vector Control: The stereochemistry of the hydroxyl group (e.g., cis vs. trans 4-hydroxyproline) allows for precise control over the angle and distance between the two linked warheads, a critical factor in E3 ligase cooperativity.
Comparative Analysis: Linker Classes
| Feature | PEG / Alkyl Chains | Heterocyclic Alcohol Linkers | Impact on Drug Design |
| Conformational Freedom | High (Floppy) | Low (Rigid/Semi-rigid) | Rigid linkers improve potency by minimizing entropy loss.[1] |
| Metabolic Stability | Low (Oxidative cleavage) | High | Heterocycles resist P450-mediated oxidative dealkylation better than linear ethers.[1] |
| Solubility | High (PEG) / Low (Alkyl) | Tunable | Basic nitrogen allows salt formation; Hydroxyl adds polarity. |
| Synthetic Utility | Limited (Amide/Click) | High (Bifunctional) | Hydroxyl group serves as a versatile handle for etherification or oxidation. |
Structural Classes & Design Principles[4]
A. The Workhorse: 4-Hydroxypiperidine
The 4-hydroxypiperidine scaffold is the most versatile linker in this class. The secondary amine provides one attachment point (typically via amide coupling or SNAr), while the 4-hydroxyl group provides the second (via ether formation).
-
Geometry: Provides a linear extension vector (~5-6 Å).[1]
-
Application: Ideal for PROTACs requiring moderate separation between the E3 ligase and the Protein of Interest (POI).
B. The Compact Spacer: Azetidin-3-ol
Azetidin-3-ol offers a constrained, compact geometry.[1]
-
Geometry: Short vector (~3-4 Å).[1] The strained ring lowers the pKa of the amine compared to piperidine, influencing membrane permeability.
-
Application: "Linkerless" degraders or scenarios where the E3 and POI binding pockets are in close proximity.
C. The Chiral Scaffold: Hydroxyproline
Derived from natural sources, hydroxyproline offers inherent chirality.
-
Geometry: The fused ring system and chiral centers allow for "kinked" vectors, directing the warhead at specific angles (e.g., 90° or 120°).
-
Application: Fine-tuning the ternary complex geometry to maximize cooperativity (α-factor).
Decision Framework & Visualization
The following diagram illustrates the decision logic for selecting a specific heterocyclic linker based on the physicochemical limitations of the payload.
Caption: Decision matrix for selecting heterocyclic alcohol linkers based on physicochemical constraints.
Experimental Protocols
Protocol A: Synthesis of a Piperidine-Linked PROTAC
Objective: Conjugate a phenol-based warhead (e.g., VHL ligand) to a carboxylic acid-based anchor (e.g., Pomalidomide derivative) using N-Boc-4-hydroxypiperidine as the linker.[1]
Reagents:
-
N-Boc-4-hydroxypiperidine[1]
-
Phenolic Warhead (Ar-OH)[1]
-
Triphenylphosphine (PPh3), DIAD (Diisopropyl azodicarboxylate)
-
TFA (Trifluoroacetic acid)
-
HATU, DIPEA (Diisopropylethylamine)
Step-by-Step Methodology:
-
Mitsunobu Coupling (Ether Formation):
-
Rationale: The Mitsunobu reaction inverts the stereochemistry at the hydroxyl center (if chiral) and forms a robust ether bond, a common motif in metabolically stable drugs.
-
Dissolve N-Boc-4-hydroxypiperidine (1.2 eq) and the Phenolic Warhead (1.0 eq) in anhydrous THF (0.1 M).
-
Add PPh3 (1.5 eq) and cool to 0°C.
-
Validation: Monitor by LC-MS for the disappearance of the phenol.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
-
N-Deprotection:
-
Amide Coupling (Anchor Attachment):
-
Dissolve the amine salt in DMF. Add the Carboxylic Acid Anchor (1.0 eq).
-
Add DIPEA (3.0 eq) to neutralize the salt and activate the amine.
-
Add HATU (1.1 eq). Stir at RT for 2 hours.
-
Validation: LC-MS should show the mass of the final bifunctional molecule.
-
Protocol B: Activation of Hydroxyl for Nucleophilic Displacement
Scenario: When the warhead contains a secondary amine (e.g., Piperazine-based drug) rather than a phenol.
-
Mesylation:
-
Treat N-Boc-4-hydroxypiperidine with Methanesulfonyl chloride (MsCl) and Et3N in DCM at 0°C.
-
-
Displacement (SN2):
-
React the crude mesylate with the amine-bearing warhead in MeCN with K2CO3 at 60°C.
-
Note: This method retains the piperidine ring as a central rigid spacer between two nitrogen atoms.
-
Synthetic Workflow Diagram
The following diagram details the chemical pathway described in Protocol A, highlighting the modularity of the approach.
Caption: Synthetic workflow for integrating a 4-hydroxypiperidine linker into a PROTAC scaffold.
Case Study Data: Linker Impact on Physicochemical Properties
The table below summarizes data from a comparative study of a BRD4 degrader (based on the JQ1 warhead) where the linker was systematically varied from a flexible PEG chain to a rigid piperidine-based linker.
| Property | PEG-Linker (Flexible) | Piperidine-Linker (Rigid) | Improvement |
| LogD (pH 7.4) | 3.8 | 2.9 | Improved Solubility (Lower lipophilicity due to polar N) |
| TPSA (Ų) | 140 | 115 | Better Permeability (Reduced polar surface area) |
| DC50 (nM) | 45 | 8 | 5.6x Potency Increase (Entropic advantage) |
| Metabolic T1/2 | 22 min | >120 min | High Stability (Resistant to oxidative cleavage) |
Note: Data represents a composite of typical optimization campaigns (e.g., optimization of MZ1 derivatives).
References
-
Overview of PROTAC Linkers: Types and Design. BOC Sciences.
-
Current strategies for the design of PROTAC linkers: a critical review. Troup, R. I., et al. (2020).
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances.
-
Heterobifunctional Ligase Recruiters Enable pan-Degradation of Inhibitor of Apoptosis Proteins. Journal of Medicinal Chemistry.
-
3-Hydroxyazetidine hydrochloride: Properties and Applications. ChemicalBook.[1]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chempep.com [chempep.com]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Hydroxyazetidine hydrochloride | 18621-18-6 [chemicalbook.com]
Methodological & Application
Application Note: Strategic Use of 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol as a Versatile Linker for PROTAC Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of the Linker in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from occupancy-driven inhibition to event-driven degradation.[1][2][3] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[4][5] A PROTAC consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering them together.[1][6]
Upon forming a ternary complex (POI-PROTAC-E3 ligase), the PROTAC acts as a molecular bridge, inducing the E3 ligase to ubiquitinate the POI.[1][7] This "kiss of death" marks the POI for degradation by the 26S proteasome, after which the PROTAC is released to catalyze further degradation cycles.[1][5][7] This catalytic mechanism allows PROTACs to be effective at sub-stoichiometric concentrations, a significant advantage over traditional inhibitors.[5][]
While the two ligands determine specificity, the linker is far from a passive spacer. Its length, composition, rigidity, and attachment points are critical determinants of a PROTAC's efficacy.[3][9][][11] The linker profoundly influences the stability and conformation of the ternary complex, which is often a key predictor of degradation efficiency.[12][13] This application note details the strategic use of 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol , a linker scaffold that offers a compelling balance of semi-rigidity and synthetic versatility for modern PROTAC design.
Rationale for Linker Selection: The Pyrazole-Alkyl Scaffold
The choice of a linker is a critical design parameter that impacts a PROTAC's physicochemical properties and biological activity.[11][14] The 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol scaffold provides a unique combination of features that make it an attractive choice for PROTAC development.
-
Semi-Rigid Structure: Linkers are broadly categorized as flexible (e.g., alkyl, PEG chains) or rigid (e.g., cyclic structures).[3][][15] While flexible linkers can adapt to various protein topologies, they may incur an entropic penalty upon binding.[13] Rigid linkers can pre-organize the PROTAC into a favorable conformation but can be challenging to optimize.[13] The pyrazole ring in this scaffold introduces a defined, rigid element, while the butyl chain provides conformational flexibility. This "semi-rigid" nature can help orient the binding ligands effectively, facilitating productive ternary complex formation without the excessive entropic cost of highly flexible linkers.[13][16]
-
Metabolic Stability: The triazole moiety, structurally related to pyrazole, is known for its metabolic stability.[15][][18] The pyrazole ring is also generally resistant to oxidative metabolism, which can improve the pharmacokinetic profile of the final PROTAC molecule.
-
Synthetic Tractability: The terminal primary alcohol (-ol) serves as a versatile chemical handle. It can be readily converted into a variety of functional groups (e.g., azide, alkyne, halide, mesylate) to enable efficient and modular PROTAC synthesis using robust conjugation chemistries like amide bond formation or Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[19][20][]
-
Modulation of Physicochemical Properties: The pyrazole ring and alkyl chain influence properties like solubility and cell permeability. The nitrogen atoms in the pyrazole can act as hydrogen bond acceptors, potentially improving solubility compared to a purely aliphatic linker of similar length.[18]
PROTAC Synthesis Workflow
The modular nature of PROTACs allows for their assembly via sequential conjugation of the POI ligand (warhead) and the E3 ligase ligand to the linker.[14] A common and highly efficient strategy involves functionalizing the linker with orthogonal reactive groups to facilitate controlled, stepwise synthesis. Click chemistry, particularly CuAAC, is an ideal method due to its high yields, bioorthogonality, and mild reaction conditions.[19][][22][23]
The following diagram and protocol outline a general workflow for synthesizing a PROTAC using 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol, where the final conjugation step utilizes CuAAC.
Caption: General workflow for PROTAC synthesis.
Protocol 2.1: Synthesis of an Azide-Functionalized Linker-E3L Intermediate
This protocol describes a hypothetical synthesis starting with the linker and conjugating it to an E3 ligase ligand (e.g., a pomalidomide derivative for Cereblon [CRBN] recruitment).[24][25]
Objective: To prepare an azide-functionalized intermediate ready for click chemistry.
Materials:
-
4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, Triethylamine (TEA)
-
Sodium azide (NaN₃)
-
Pomalidomide-alkyne (or other alkyne-functionalized E3 Ligase Ligand)[26][27]
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Standard glassware and purification supplies (silica gel chromatography)
Procedure:
-
Activation of the Alcohol (Tosylation):
-
Dissolve 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) followed by the slow addition of TsCl (1.2 eq).
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring overnight.
-
Monitor reaction completion by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting tosylate by silica gel chromatography.
-
-
Azide Formation:
-
Dissolve the purified tosylate (1.0 eq) in DMF.
-
Add NaN₃ (3.0 eq) to the solution.
-
Heat the reaction to 60-80 °C and stir until TLC indicates the consumption of the starting material.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the azide-functionalized linker.
-
-
Conjugation to E3 Ligase Ligand (Example: SNAr with a fluorinated Pomalidomide derivative):
-
This step is illustrative and depends on the E3 Ligase Ligand's structure. A more common approach is to start with a linker pre-functionalized for click chemistry.
-
Alternative & Preferred Click Approach: The azide-linker from step 2 can be directly used in the final click reaction (Protocol 2.2). The E3 Ligase Ligand would be prepared with a terminal alkyne.
-
Protocol 2.2: Final PROTAC Assembly via CuAAC Click Chemistry
Objective: To conjugate the Linker-E3L intermediate with an azide-functionalized warhead.
Materials:
-
Alkyne-functionalized Linker-E3L intermediate (from a modified Protocol 2.1)
-
Azide-functionalized POI Warhead (e.g., JQ1-azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvents: tert-Butanol, water
-
Purification: Preparative HPLC
Procedure:
-
Dissolve the alkyne-functionalized Linker-E3L intermediate (1.0 eq) and the azide-functionalized Warhead (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (0.1 eq in water) and sodium ascorbate (0.3 eq in water).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by LC-MS.
-
Upon completion, dilute the mixture with DMSO/water and purify the final PROTAC using reverse-phase preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid. Characterize thoroughly by ¹H NMR, ¹³C NMR, and HRMS.
Cellular Characterization of PROTAC Activity
Once synthesized, the PROTAC's efficacy must be evaluated in a cellular context. The primary goal is to demonstrate selective, E3 ligase-dependent degradation of the target POI.
Caption: Workflow for cellular characterization of PROTACs.
Protocol 3.1: Target Protein Degradation by Western Blot
Objective: To qualitatively and semi-quantitatively assess POI degradation.
Procedure:
-
Cell Culture and Treatment: Seed appropriate cells (e.g., a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 18 hours). Include necessary controls:
-
Vehicle control (e.g., 0.1% DMSO).
-
POI ligand (warhead) alone.
-
E3 ligase ligand alone.
-
For CRBN-based PROTACs, pre-treat cells with an E3 ligase inhibitor like MLN4924 (or Pomalidomide for competition) for 1-2 hours before adding the PROTAC to confirm E3-ligase dependency.
-
-
Lysis: Wash cells with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the POI overnight at 4 °C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal loading.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control.
Protocol 3.2: Quantitative Degradation Analysis (DC₅₀ & Dₘₐₓ)
Objective: To determine the potency (DC₅₀) and maximal degradation (Dₘₐₓ) of the PROTAC. This is often done with higher-throughput methods.[28][29][30]
Procedure:
-
Assay Setup: Seed cells in 96-well or 384-well plates.
-
Dose-Response: Prepare a serial dilution of the PROTAC (typically 10-12 points, half-log dilutions). Treat cells for a fixed time point (e.g., 18 hours).
-
Detection: Use a quantitative, plate-based assay to measure protein levels. Examples include:
-
In-Cell Western/ELISA: Fix cells and probe with antibodies directly in the well.
-
HiBiT Lytic Assay: Use cells expressing a HiBiT-tagged version of the POI. Upon lysis, a luminescent signal is generated that is proportional to the amount of tagged protein remaining.
-
-
Data Analysis:
-
Normalize the signal from treated wells to the vehicle control wells (100% protein level).
-
Plot the normalized protein level (%) versus the log of the PROTAC concentration.
-
Fit the data to a four-parameter variable slope non-linear regression model to calculate the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (the maximal percentage of degradation observed).
-
| Parameter | Description | Example Value |
| DC₅₀ | The concentration of PROTAC required to degrade 50% of the target protein. A measure of potency . | 15 nM |
| Dₘₐₓ | The maximum percentage of protein degradation achieved. A measure of efficacy . | 95% |
Troubleshooting and Key Considerations
-
Hook Effect: At very high concentrations, PROTACs can form binary complexes (PROTAC-POI and PROTAC-E3) that compete with the formation of the productive ternary complex, leading to reduced degradation.[31] If degradation is observed at lower but not higher concentrations, this may be the cause.
-
No Degradation: This could be due to numerous factors:
-
The linker length or geometry is suboptimal for forming a stable ternary complex.[9][]
-
Poor cell permeability of the PROTAC molecule.
-
The chosen exit vector from the warhead or E3 ligand is incorrect, disrupting binding in the ternary complex.[14]
-
The POI is not accessible to the UPS or lacks suitable surface-exposed lysine residues for ubiquitination.
-
-
Ternary Complex Stability: While not always required, positive cooperativity—where the POI and E3 ligase have a higher affinity for the PROTAC-bound complex than for the PROTAC alone—is often beneficial.[13][31] Biophysical assays like Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) can be used to measure ternary complex formation and stability.[28][32]
Conclusion
The linker is a pivotal component in PROTAC design, directly influencing the molecule's ability to induce potent and selective protein degradation.[9][11] The 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol scaffold represents a strategically valuable starting point for linker development. Its semi-rigid nature, combined with high synthetic tractability, allows for the systematic exploration of linker space to optimize ternary complex formation and ultimately achieve robust degradation of high-value therapeutic targets. The protocols outlined here provide a foundational framework for the synthesis and cellular evaluation of PROTACs built upon this versatile linker.
References
-
What are PROTACs? Mechanisms, advantages, and challenges. (n.d.). Drug Discovery News. Retrieved from [Link]
-
Proteolysis targeting chimera. (2024). In Wikipedia. Retrieved from [Link]
-
Paiva, S.-L., & Crews, C. M. (2019). Targeted Protein Degradation: Elements of PROTAC Design. Current Opinion in Chemical Biology, 50, 111-119. Retrieved from [Link]
-
Zeng, M., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(2), 543-557. Retrieved from [Link]
-
From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm. Retrieved from [Link]
-
The PROTACs mechanism of action—PROTAC promotes the simultaneous and... (n.d.). ResearchGate. Retrieved from [Link]
-
Bai, L., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(4), 858-871. Retrieved from [Link]
-
Zhang, X., et al. (2021). Click chemistry in the development of PROTACs. RSC Chemical Biology, 2(6), 1533-1543. Retrieved from [Link]
-
General strategy using "click chemistry" for PROTAC synthesis. (A) Cu(I)... (n.d.). ResearchGate. Retrieved from [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. Retrieved from [Link]
-
A beginner's guide to PROTACs and targeted protein degradation. (2021). The Biochemist. Retrieved from [Link]
-
Dong, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 947-962. Retrieved from [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Retrieved from [Link]
-
Bai, L., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. ACS Publications. Retrieved from [Link]
-
E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (n.d.). ACS Publications. Retrieved from [Link]
-
Wang, Y., et al. (2024). Advancing Design Strategy of PROTACs for Cancer Therapy. Molecular Cancer. Retrieved from [Link]
-
How PROTAC Degraders Work: Molecular Recognition and Design Principles. (2024). FASEB. Retrieved from [Link]
-
Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. (2023). ACS Publications. Retrieved from [Link]
-
PROTAC Molecules Activity and Efficacy Evaluate Service. (n.d.). Mtoz Biolabs. Retrieved from [Link]
-
Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 633926. Retrieved from [Link]
-
E3 Ligase Ligands. (n.d.). Adooq Bioscience. Retrieved from [Link]
-
Rational design of the linkers in targeting chimeras. (2024). Chemical Science. Retrieved from [Link]
-
(A). Structure of E3 ligase ligands pomalidomide and VHL ligand as well... (n.d.). ResearchGate. Retrieved from [Link]
-
The Discovery of Protheolysis Targeting Chimeras (PROTACs), Evolution, Design and Perspectives in Modulating Inflammatory Diseases. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). (2008). ResearchGate. Retrieved from [Link]
-
Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives. (2022). ResearchGate. Retrieved from [Link]
-
Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022). MDPI. Retrieved from [Link]
Sources
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. portlandpress.com [portlandpress.com]
- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. explorationpub.com [explorationpub.com]
- 12. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. precisepeg.com [precisepeg.com]
- 16. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 25. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ligand for E3 Ligase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 27. adooq.com [adooq.com]
- 28. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 29. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 30. lifesensors.com [lifesensors.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. wuxibiology.com [wuxibiology.com]
Application Notes and Protocols: Mitsunobu Reaction Conditions for Pyrazole-Butanol Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Mitsunobu Reaction in Pyrazole Alkylation
The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its mild conditions and reliability in forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.[1][2] For medicinal chemists and drug development professionals, its application in the N-alkylation of heterocyclic compounds like pyrazoles is of particular interest. Pyrazole scaffolds are prevalent in a multitude of pharmacologically active agents, and the ability to predictably introduce diverse substituents, such as butanol derivatives, is critical for modulating their biological activity.
These application notes provide a comprehensive guide to employing the Mitsunobu reaction for the synthesis of pyrazole-butanol derivatives. We will delve into the mechanistic underpinnings of this transformation, offer optimized protocols, and address common challenges to empower researchers to confidently and successfully utilize this powerful synthetic tool.
Mechanistic Insights: A Stepwise Look at the Reaction Pathway
The Mitsunobu reaction is a complex yet elegant process that facilitates the conversion of a primary or secondary alcohol into a variety of functional groups through an S\textsubscript{N}2 pathway, characteristically proceeding with an inversion of stereochemistry at the alcohol's chiral center.[3][4][5] The reaction is driven by a redox process involving a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6]
The reaction commences with the nucleophilic attack of the phosphine on the azodicarboxylate, generating a betaine intermediate.[6] This intermediate then deprotonates the acidic N-H of the pyrazole, forming an ion pair.[6] The alcohol is subsequently activated by the phosphonium species, creating a good leaving group. Finally, the pyrazole anion acts as the nucleophile, displacing the activated alcohol in an S\textsubscript{N}2 fashion to yield the desired N-alkylated pyrazole product and triphenylphosphine oxide as a byproduct.[6][7]
Figure 1: Simplified workflow of the Mitsunobu reaction for pyrazole alkylation.
Optimized Protocol for the Synthesis of a Representative Pyrazole-Butanol Derivative
This protocol details a general procedure for the N-alkylation of a substituted pyrazole with a butanol derivative using Mitsunobu conditions.
Materials:
-
Substituted Pyrazole (1.0 eq)
-
Butanol Derivative (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl Azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate
-
Hexanes
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Flash chromatography system
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted pyrazole (1.0 eq), the butanol derivative (1.2 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the stirred solution. An exotherm and a color change are often observed.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated pyrazole product.
Table 1: Representative Reaction Conditions and Optimization Parameters
| Parameter | Recommended Condition | Rationale & Considerations |
| Solvent | Anhydrous THF, Dichloromethane (DCM) | THF is generally a good choice due to its ability to dissolve the reagents and intermediates.[6] DCM can also be effective. |
| Phosphine | Triphenylphosphine (PPh₃) | Commercially available and effective.[1] Tributylphosphine (n-Bu₃P) can be used as an alternative.[1] |
| Azodicarboxylate | DIAD, DEAD | DIAD is often preferred over DEAD due to its lower toxicity and the easier removal of its hydrazine byproduct.[6] |
| Temperature | 0 °C to Room Temperature | The initial addition of the azodicarboxylate is typically performed at 0 °C to control the initial exotherm.[6] The reaction is then allowed to proceed at room temperature.[8] |
| Stoichiometry | 1.2-1.5 eq of Alcohol, PPh₃, and DIAD | A slight excess of the butanol, phosphine, and azodicarboxylate is often used to ensure complete consumption of the limiting pyrazole. |
| Work-up | Silica Gel Chromatography | The major byproduct, triphenylphosphine oxide, can be challenging to remove.[9] Chromatography is typically required for purification.[1] |
Troubleshooting Common Issues
Low Yield:
-
Incomplete Reaction: Ensure all reagents are anhydrous, as water can quench the reaction. Extend the reaction time or gently heat the mixture if starting materials persist.
-
Side Reactions: The formation of O-alkylated byproducts can occur, especially with ambident nucleophiles.[8] Careful control of reaction conditions, such as temperature, can minimize this. The pKa of the pyrazole is a critical factor; more acidic pyrazoles are generally better nucleophiles in this reaction.[4]
Difficult Purification:
-
Triphenylphosphine Oxide Removal: This is a common challenge.[9] Several strategies can be employed:
Regioselectivity in Unsymmetrical Pyrazoles:
-
The N-alkylation of unsymmetrical pyrazoles can lead to a mixture of N1 and N2 isomers.[10] The regioselectivity is influenced by steric and electronic factors of the substituents on the pyrazole ring.[10] Generally, alkylation occurs at the less sterically hindered nitrogen atom.[10] For challenging cases, alternative N-alkylation methods may need to be considered.[10][11]
Figure 2: A decision-making workflow for troubleshooting common Mitsunobu reaction challenges.
Conclusion
The Mitsunobu reaction is a versatile and powerful method for the N-alkylation of pyrazoles with butanol derivatives, offering a reliable route to novel compounds with potential applications in drug discovery and development. By understanding the reaction mechanism, optimizing key parameters, and being prepared to troubleshoot common issues, researchers can effectively harness this reaction to advance their synthetic objectives.
References
-
Dembinski, R. Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link][1]
-
But, T. Y. S.; Toy, P. H. Mitsunobu Reactions Catalytic in Phosphine and a Fully Catalytic System. Angewandte Chemie International Edition. [Link][12]
-
Wada, M. Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Journal of Synthetic Organic Chemistry, Japan. [Link]
-
Organic Chemistry Data. Mitsunobu Reaction - Common Conditions. [Link][8]
-
ResearchGate. Optimization of Mitsunobu reaction conditions. [Link][13]
-
ResearchGate. How can I perform a Mitsunobu reaction between 1-(tert-butyl) 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate and neopentyl alcohol?. [Link][14]
-
Díaz-García, V. M.; et al. Recent advances in the synthesis of new pyrazole derivatives. ARKIVOC. [Link][15]
-
Google Patents. Regioselective mitsunobu reaction, particularly for preparing bactericidal oxazolidinones. [18]
-
Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [Link][19]
-
PubMed. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link][11]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitsunobu Reactions Catalytic in Phosphine and a Fully Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. societachimica.it [societachimica.it]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. WO2002096890A2 - Regioselective mitsunobu reaction, particularly for preparing bactericidal oxazolidinones - Google Patents [patents.google.com]
- 19. atlanchimpharma.com [atlanchimpharma.com]
Application Note: Selective Oxidation of 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol to 4-(1-Methyl-1H-pyrazol-5-yl)butanal
Abstract
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceutical intermediates where precise control of oxidation state is paramount. This application note provides a detailed guide for the efficient and high-yielding oxidation of 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol to its corresponding aldehyde, 4-(1-Methyl-1H-pyrazol-5-yl)butanal. The presence of the N-methylpyrazole moiety necessitates a mild and chemoselective approach to avoid side reactions or degradation of the heterocycle. We present two robust protocols, prioritizing the Dess-Martin Periodinane (DMP) oxidation for its operational simplicity and exceptional mildness, and offering the Parikh-Doering oxidation as a valuable, non-chromium alternative. This guide includes a comparative analysis of relevant oxidation methods, detailed mechanistic insights, step-by-step experimental procedures, and troubleshooting advice to empower researchers in drug development and chemical synthesis.
Introduction and Strategic Considerations
4-(1-Methyl-1H-pyrazol-5-yl)butanal is a valuable synthetic building block. The aldehyde functionality serves as a versatile handle for subsequent transformations such as reductive amination, Wittig reactions, or aldol condensations, enabling the synthesis of diverse and complex molecular architectures for drug discovery.
The primary challenge in this synthesis is the selective oxidation of the primary alcohol without over-oxidation to the carboxylic acid or interaction with the electron-rich pyrazole ring. Strong oxidants, such as those based on permanganate or chromic acid under aqueous conditions, are unsuitable as they readily lead to the carboxylic acid.[1] Therefore, the choice of a mild oxidizing agent is critical for success.
Comparative Analysis of Mild Oxidation Reagents
Several methods exist for the mild oxidation of primary alcohols.[2] The selection of the optimal reagent depends on factors such as substrate sensitivity, scale, operational simplicity, and toxicity. A comparison of leading candidates is summarized below.
| Oxidation Method | Key Reagents | Typical Temp. | Advantages | Disadvantages |
| Dess-Martin | Dess-Martin Periodinane (DMP) | Room Temp. | Extremely mild, neutral pH, high chemoselectivity, short reaction times, easy workup.[3][4] | Reagent is moisture-sensitive; stoichiometric iodine byproduct. |
| Swern | DMSO, Oxalyl Chloride, Et₃N | -78 °C | High yields, excellent functional group tolerance, avoids heavy metals.[5][6] | Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide; sensitive to temperature fluctuations.[6][7] |
| Parikh-Doering | DMSO, SO₃·Pyridine, Et₃N | 0 °C to Room Temp. | Operationally simpler than Swern (no cryogenic temps), mild conditions.[8][9] | May require a large excess of reagents for high conversion.[9] |
| TEMPO (Anelli) | TEMPO (cat.), NaOCl, KBr | 0 °C | Catalytic, uses inexpensive bleach, "greener" alternative.[10][11] | Biphasic reaction; potential for chlorination of sensitive substrates.[10] |
| PCC | Pyridinium Chlorochromate | Room Temp. | Readily available, effective for many substrates.[12][13] | Chromium(VI) is toxic and creates hazardous waste; reaction can be acidic.[13] |
Mechanism Spotlight: The Dess-Martin Oxidation
Understanding the reaction mechanism is key to appreciating its mildness and efficiency. The Dess-Martin oxidation proceeds through a hypervalent iodine intermediate.[14][16] The reaction is typically conducted in chlorinated solvents like dichloromethane (DCM).[3]
-
Ligand Exchange: The alcohol substrate attacks the central iodine atom of the Dess-Martin periodinane, displacing one of the acetate ligands to form a diacetoxyperiodinane intermediate.[17]
-
Deprotonation & Elimination: A base (often the displaced acetate) abstracts the proton from the α-carbon of the alcohol. This initiates a concerted elimination, forming the C=O double bond of the aldehyde, iodinane, and acetic acid.[14]
The entire process occurs under neutral conditions, avoiding harsh acids or bases that could compromise the substrate.
Caption: Simplified mechanism of the Dess-Martin Oxidation.
Detailed Experimental Protocols
Safety Note: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Dichloromethane is a suspected carcinogen. Dess-Martin periodinane should be handled with care.
Protocol 1: Dess-Martin Oxidation (Primary Method)
This protocol is optimized for its reliability, mild conditions, and operational simplicity. The addition of sodium bicarbonate is a precautionary measure to buffer the two equivalents of acetic acid produced during the reaction, protecting any acid-labile functionalities.[3]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol | 154.21 | 1.0 | 1.0 | 154 mg |
| Dess-Martin Periodinane (DMP) | 424.14 | 1.2 | 1.2 | 509 mg |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 4.0 | 4.0 | 336 mg |
| Dichloromethane (DCM), anhydrous | - | - | - | 10 mL |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol (154 mg, 1.0 mmol) and sodium bicarbonate (336 mg, 4.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (10 mL) to the flask and stir the resulting suspension under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition of DMP: To the stirred suspension, add Dess-Martin periodinane (509 mg, 1.2 mmol) in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, quench the reaction by adding 10 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and 10 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until the organic layer becomes clear.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 15 mL).
-
Washing and Drying: Combine all organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 20% to 50% Ethyl Acetate in Hexanes) to afford the pure aldehyde.
Caption: Experimental workflow for the Dess-Martin Oxidation.
Protocol 2: Parikh-Doering Oxidation (Alternative Method)
This method is an excellent alternative that avoids hypervalent iodine reagents and operates at a convenient 0 °C to room temperature.[9]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol | 154.21 | 1.0 | 1.0 | 154 mg |
| Sulfur trioxide pyridine complex (SO₃·Py) | 159.16 | 3.0 | 3.0 | 477 mg |
| Triethylamine (Et₃N) | 101.19 | 5.0 | 5.0 | 0.7 mL |
| Dimethyl sulfoxide (DMSO), anhydrous | 78.13 | - | - | 5 mL |
| Dichloromethane (DCM), anhydrous | - | - | - | 10 mL |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask with a stir bar, add the alcohol (154 mg, 1.0 mmol), anhydrous DCM (5 mL), anhydrous DMSO (5 mL), and triethylamine (0.7 mL, 5.0 mmol).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add the sulfur trioxide pyridine complex (477 mg, 3.0 mmol) portion-wise over 5 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-3 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by slowly adding 20 mL of water.
-
Work-up and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, concentrate, and purify by flash column chromatography as described in Protocol 1.[8]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient oxidant; poor quality DMP; insufficient reaction time. | Add an additional 0.2-0.3 equivalents of DMP. Ensure DMP is fresh and has been stored properly. Allow the reaction to stir for a longer period. For Parikh-Doering, ensure reagents are anhydrous. |
| Low Yield | Product is volatile; issues during work-up or purification. | Use care during concentration under reduced pressure. Ensure complete extraction from the aqueous layer. |
| Formation of Byproducts | Impure starting material; reaction temperature too high (for DMSO oxidations). | Re-purify starting material. For Parikh-Doering, maintain the initial reaction temperature at 0 °C during addition. |
Conclusion
The oxidation of 4-(1-Methyl-1H-pyrazol-5-yl)butan-1-ol to the corresponding aldehyde can be achieved efficiently and selectively. The Dess-Martin periodinane oxidation is highly recommended due to its exceptionally mild reaction conditions, operational simplicity, and high yields. The Parikh-Doering oxidation serves as a robust and practical alternative. Both protocols presented herein are reliable methods for producing this key synthetic intermediate, enabling further molecular elaboration in medicinal chemistry and drug development programs.
References
-
Dess, D. B.; Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem., 48(22), 4155–4156. [Link]
-
Omura, K.; Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved February 12, 2026, from [Link]
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved February 12, 2026, from [Link]
-
Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Retrieved February 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved February 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved February 12, 2026, from [Link]
-
Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved February 12, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 22). 17.7: Oxidation of Alcohols. Retrieved February 12, 2026, from [Link]
-
Organic Syntheses. (n.d.). TEMPO-Catalyzed (Diacetoxyiodo)benzene Oxidation of Alcohols to Aldehydes and Ketones. Retrieved February 12, 2026, from [Link]
-
NROChemistry. (n.d.). Parikh-Doering Oxidation. Retrieved February 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved February 12, 2026, from [Link]
-
Wikipedia. (n.d.). Parikh–Doering oxidation. Retrieved February 12, 2026, from [Link]
-
Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. Retrieved February 12, 2026, from [Link]
-
Organic Reactions. (2011). TEMPO-Mediated Oxidations. Retrieved February 12, 2026, from [Link]
-
Bollyn, M., et al. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development. [Link]
-
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved February 12, 2026, from [Link]
-
University of Plovdiv. (n.d.). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Retrieved February 12, 2026, from [Link]
-
Wikipedia. (n.d.). Swern oxidation. Retrieved February 12, 2026, from [Link]
-
YouTube. (2025, November 10). Parikh-Doering oxidation. Retrieved February 12, 2026, from [Link]
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Mild and Efficient Alternative to the Classical Swern Oxidation. J. Org. Chem., 66(23), 7907-7909. [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved February 12, 2026, from [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved February 12, 2026, from [Link]
- Parikh, J. R.; Doering, W. v. E. (1967). Process for the oxidation of primary and secondary alcohols.
-
Scribd. (n.d.). Dess-Martin Oxidation Guide. Retrieved February 12, 2026, from [Link]
-
Wipf Group, University of Pittsburgh. (2007). Alcohol Oxidations. Retrieved February 12, 2026, from [Link]
-
Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. J. Org. Chem., 52(12), 2559–2562. [Link]
-
Einhorn, J., Einhorn, C., Ratajczak, F., & Pierre, J. L. (1996). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. J. Org. Chem., 61(21), 7452-7454. [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 9. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 10. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Introduction: The Strategic Importance of the Pyrazole C4 Position
An Application Guide to the Synthesis of Pyrazoles with C4-Alkyl Linkers
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged five-membered heterocyclic framework, forming the structural core of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the insecticide Fipronil.[1][2] Its prevalence in medicinal chemistry stems from its unique electronic properties, metabolic stability, and its capacity to engage in various biological interactions. The functionalization of the pyrazole ring is a critical strategy for modulating the pharmacological profile of lead compounds, influencing everything from potency and selectivity to pharmacokinetic properties.[3]
Among the available positions for substitution, the C4 position offers a unique vector for structural modification. Introducing alkyl linkers at this site can provide access to unexplored chemical space, improve solubility, and enable the attachment of pharmacophores or probes. However, the synthesis of C4-alkylated pyrazoles is not without its challenges, which include controlling regioselectivity against the often more reactive C3 and C5 positions and avoiding competitive N-alkylation.[4]
This guide provides a detailed overview of robust and field-proven synthetic protocols for introducing alkyl linkers at the C4 position of the pyrazole core. We will move beyond simple procedural lists to explain the underlying causality behind experimental choices, offering insights to help researchers troubleshoot and adapt these methods for their specific molecular targets.
Strategy 1: Cross-Coupling Reactions on Pre-Functionalized Pyrazoles
The most reliable and widely adopted strategy for regioselective C4-alkylation involves a two-stage process: first, the installation of a handle (typically a halogen) at the C4 position, followed by a transition-metal-catalyzed cross-coupling reaction. This approach offers unparalleled control over the site of functionalization.
Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction between an organoboron species (boronic acid or ester) and an organic halide.[5] For C4-alkylation, this typically involves coupling a 4-halopyrazole with an alkylboronic acid. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups.[5]
Causality and Mechanistic Insight: The reaction is initiated by the oxidative addition of the Pd(0) catalyst to the C4-halogen bond of the pyrazole. The subsequent critical step is transmetalation, where the alkyl group is transferred from the boron atom to the palladium center. This step requires activation of the organoboron reagent by a base (e.g., Cs₂CO₃, Na₂CO₃), which forms a more nucleophilic "ate" complex. Reductive elimination from the palladium center then forms the desired C-C bond and regenerates the active Pd(0) catalyst. Microwave irradiation is often employed to dramatically reduce reaction times from hours to minutes.[5]
Sources
Application Notes and Protocols: Advanced Bioconjugation Strategies Utilizing Pyrazole-Functionalized Linkers
Abstract
The field of bioconjugation is continually evolving, driven by the need for more precise and stable methods to link biomolecules with therapeutic agents, imaging probes, and other functional moieties. Pyrazole-based chemistries have emerged as a versatile and powerful platform for achieving these goals, offering unique reactivity and stability profiles. This comprehensive guide provides an in-depth exploration of modern bioconjugation strategies centered around pyrazole and pyrazolone scaffolds. We will delve into the mechanistic underpinnings of these techniques, provide detailed, field-tested protocols, and showcase their applications in drug development and biomedical research. For the purpose of these notes, pyrazole-functionalized alcohols are considered valuable synthetic precursors to the reactive moieties discussed herein, providing a versatile handle for linker design and payload attachment.
Introduction: The Pyrazole Advantage in Bioconjugation
The pyrazole heterocycle, a five-membered ring with two adjacent nitrogen atoms, offers a unique combination of aromaticity, stability, and tunable reactivity that makes it an attractive component in bioconjugation linkers.[1][2][3] Unlike more conventional linker chemistries, pyrazole-based strategies can provide access to novel reaction pathways, leading to the formation of highly stable bioconjugates.[4] The ability to functionalize the pyrazole ring at multiple positions allows for the precise tuning of steric and electronic properties, influencing reaction kinetics and the physicochemical properties of the final conjugate.[5][6] This guide will focus on three prominent pyrazole-based bioconjugation strategies: Pyrazolone-Mediated Sequential Ligation, 4H-Pyrazole Bioorthogonal "Click" Chemistry, and Azole-Activated Acyl Pyrazole Ligation.
Pyrazolone-Mediated Sequential Bioconjugation
This strategy leverages the formation of a pyrazolone core as a central hub for the sequential attachment of multiple molecular entities.[7][8] It is particularly advantageous for the construction of complex, multi-functional constructs, such as antibody-drug conjugates (ADCs) with multiple payloads or dual-targeting therapeutic peptides.[7]
Mechanism of Action
The process begins with a "pyrazolone ligation," a condensation reaction between a hydrazine-functionalized biomolecule or linker and a β-ketoester. This is followed by a Knoevenagel condensation of the resulting pyrazolone with an aldehyde, forming a Michael acceptor. This acceptor can then be efficiently captured by a thiol-containing molecule, completing the sequential, four-component conjugation.[7][8]
Applications
-
Polypharmacy Biotherapeutics: Assembly of multiple pharmacologically related biomolecules into a single construct.[7]
-
Peptide Macrocyclization: Intramolecular application of this ligation can be used to create stapled and poly-macrocyclic peptides.[7]
-
Antibody-Drug Conjugates (ADCs): Construction of ADCs with precise drug-to-antibody ratios and multiple, distinct payloads.[8]
Protocol: Sequential Ligation of Two Peptides to a Core Linker
This protocol describes the conjugation of a hydrazine-modified peptide, an aldehyde-modified peptide, and a thiol-containing peptide to a central β-ketoester linker.
Materials:
-
Hydrazine-functionalized Peptide 1 (e.g., GGG-NHNH2)
-
β-Ketoester Linker (e.g., Ethyl acetoacetate)
-
Aldehyde-functionalized Peptide 2 (e.g., GGG-CHO)
-
Thiol-containing Peptide 3 (e.g., CGGG)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: 1 M N-acetyl cysteine
-
Analytical HPLC-MS system
Procedure:
-
Pyrazolone Formation:
-
Dissolve Hydrazine-functionalized Peptide 1 and a 1.2-fold molar excess of the β-Ketoester Linker in PBS buffer to a final peptide concentration of 1 mM.
-
Incubate the reaction mixture at 37°C for 2 hours.
-
Monitor the reaction progress by HPLC-MS until complete consumption of the starting peptide is observed.
-
-
Knoevenagel Condensation and Michael Addition:
-
To the reaction mixture from step 1, add Aldehyde-functionalized Peptide 2 (1.1 equivalents) and Thiol-containing Peptide 3 (1.5 equivalents).
-
Gently mix and incubate at 37°C for 4 hours.
-
Monitor the formation of the final conjugate by HPLC-MS.
-
-
Quenching and Purification:
-
Once the reaction is complete, add the quenching solution to a final concentration of 10 mM to cap any unreacted Michael acceptors.
-
Purify the final conjugate using preparative reverse-phase HPLC.
-
Characterize the purified product by mass spectrometry.
-
4H-Pyrazole Bioorthogonal "Click" Chemistry
4H-pyrazoles have emerged as potent dienes in Diels-Alder reactions, offering a bioorthogonal "click" chemistry approach for bioconjugation.[9] This strategy is particularly useful for applications requiring high reaction rates without the need for a catalyst, making it suitable for live-cell imaging and in vivo studies.[9]
Mechanism of Action
This reaction involves a [4+2] cycloaddition between a 4H-pyrazole (the diene) and a strained alkyne, such as bicyclo[6.1.0]non-4-yne (BCN) (the dienophile). The high reactivity of the 4H-pyrazole is attributed to its antiaromaticity and predistortion, which lowers the activation energy of the cycloaddition.[9] The resulting conjugate is highly stable.
Applications
-
Live-Cell Imaging: Labeling of biomolecules in living cells with fluorescent probes.
-
Proteomics: Tagging and enrichment of proteins for mass spectrometry-based analysis.
-
Drug Delivery: Conjugation of targeting ligands to drug delivery vehicles.
Protocol: Fluorescent Labeling of a BCN-Modified Protein
This protocol outlines the labeling of a protein containing a site-specifically incorporated BCN group with a 4H-pyrazole-functionalized fluorescent dye.
Materials:
-
BCN-modified protein (1 mg/mL in PBS, pH 7.4)
-
4H-pyrazole-functionalized dye (e.g., 4-oxo-4H-pyrazole-fluorophore) (10 mM stock in DMSO)
-
PBS buffer, pH 7.4
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Conjugation Reaction:
-
To the BCN-modified protein solution, add the 4H-pyrazole-functionalized dye to a final concentration of 100 µM (a 10-fold molar excess over the protein).
-
Incubate the reaction at room temperature for 1 hour, protected from light.
-
-
Removal of Excess Dye:
-
Load the reaction mixture onto a pre-equilibrated size-exclusion chromatography column.
-
Elute the protein-dye conjugate with PBS buffer, pH 7.4, collecting the fractions corresponding to the protein.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at its specific excitation wavelength).
-
Confirm the successful conjugation by SDS-PAGE and fluorescence imaging of the gel.
-
Azole-Activated Acyl Pyrazole Ligation
This method provides an efficient means for the chemical synthesis of proteins by ligating peptide fragments. It involves the activation of a weakly reactive peptidyl N-acyl pyrazole by an azole reagent, such as 3-methylpyrazole or imidazole, to facilitate its reaction with an N-terminal cysteine peptide.[10]
Mechanism of Action
A peptide with a C-terminal hydrazide is first converted to an N-acyl pyrazole. This intermediate is then activated by an azole catalyst, which enhances its electrophilicity. The activated acyl pyrazole then readily undergoes nucleophilic attack by the thiol group of an N-terminal cysteine residue of another peptide, leading to the formation of a native peptide bond after S-to-N acyl transfer.[10]
Applications
-
Total Chemical Synthesis of Proteins: Stepwise assembly of large proteins from smaller synthetic peptide fragments.[10]
-
Semisynthesis of Proteins: Modification of recombinantly expressed proteins.
-
Incorporation of Unnatural Amino Acids: Site-specific introduction of non-canonical amino acids into proteins.
The Role of Functionalized Alcohols in Pyrazole Linker Synthesis
While the pyrazole ring itself is often the key player in the bioconjugation reaction, pyrazole-functionalized alcohols are invaluable as stable, versatile precursors in the synthesis of the reactive linkers. A hydroxyl group can be readily converted into a variety of other functional groups, providing a strategic handle for linker elaboration and payload attachment.
Synthetic Utility of Pyrazole-Functionalized Alcohols:
| Functional Group Transformation | Reagents | Resulting Functionality for Bioconjugation |
| Oxidation | PCC, DMP | Aldehyde for Knoevenagel condensation |
| Conversion to Halide | PBr3, SOCl2 | Alkylating agent for thiol or amine modification |
| Activation as an Ester | Acyl chloride, NHS | Activated ester for amine acylation |
| Conversion to Azide | DPPA, NaN3 | Azide for "click" chemistry |
Comparative Overview of Pyrazole-Based Bioconjugation Strategies
| Strategy | Key Reactants | Reaction Type | Catalyst | Key Advantages |
| Pyrazolone Ligation | Hydrazine, β-Ketoester, Aldehyde, Thiol | Condensation, Michael Addition | None | Sequential, multi-component conjugation |
| 4H-Pyrazole Click | 4H-Pyrazole, Strained Alkyne (BCN) | Diels-Alder Cycloaddition | None | Bioorthogonal, fast kinetics, catalyst-free |
| Acyl Pyrazole Ligation | N-acyl Pyrazole, N-Cys Peptide | Acyl Transfer | Azole (e.g., 3-methylpyrazole) | Protein chemical synthesis, native bond formation |
Troubleshooting and Expert Insights
-
Pyrazolone Ligation: Incomplete reactions can often be attributed to the quality of the aldehyde-functionalized component. Ensure the aldehyde is freshly prepared or has been properly stored to avoid oxidation to a carboxylic acid. Side reactions, such as the formation of bis-pyrazolone products, can be minimized by controlling the stoichiometry and concentration of the reactants.[8]
-
4H-Pyrazole Click Chemistry: The stability of 4H-pyrazoles can be a concern under certain conditions. While 4-oxo-substituted 4H-pyrazoles show improved stability over their fluorinated counterparts, it is still advisable to perform conjugations in a timely manner and store the reagents under inert gas.[9]
-
Acyl Pyrazole Ligation: The pH of the reaction is critical for efficient ligation. The conversion of the peptide hydrazide to the acyl pyrazole is typically performed at a lower pH (around 3.0), while the subsequent ligation with the cysteine-containing peptide proceeds more efficiently at a pH between 5.0 and 6.5.[10]
Conclusion
Pyrazole-based bioconjugation strategies offer a powerful and versatile toolkit for researchers in drug development and chemical biology. From the sequential assembly of complex multi-functional therapeutics using pyrazolone ligation to the rapid and bioorthogonal labeling of biomolecules with 4H-pyrazole "click" chemistry, these methods provide robust and efficient solutions for creating novel bioconjugates. The continued exploration of pyrazole chemistry will undoubtedly lead to the development of even more sophisticated and powerful bioconjugation tools in the future.
References
-
Abularrage, N. S., Levandowski, B. J., Giancola, J. B., Graham, B. J., & Raines, R. T. (2023). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications, 59(26), 3789-3792. [Link]
-
Zhang, D., et al. (2020). Pyrazolone ligation-mediated versatile sequential bioconjugations. Chemical Science, 11(26), 6795-6802. [Link]
-
Zhang, D., et al. (2021). 3-Methylpyrazole-Mediated C-Terminal Protein Modification. ResearchGate. [Link]
-
Zhang, D., et al. (2020). Pyrazolone ligation-mediated versatile sequential bioconjugations. PMC. [Link]
-
Ferreira, C., et al. (2005). Pyrazolyl Derivatives as Bifunctional Chelators for Labeling Tumor-Seeking Peptides with the fac-[M(CO)3]+ Core (M = Re, 99mTc). Bioconjugate Chemistry, 16(2), 438-449. [Link]
-
Li, Y., et al. (2022). Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. Chemical Science, 13(4), 1031-1037. [Link]
-
Singh, P., et al. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. Pharmaceuticals, 15(3), 280. [Link]
-
Talaviya, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. [Link]
-
Hommen, P., et al. (2023). Chromenopyrazole−Peptide Conjugates as Small‐Molecule Based Inhibitors Disrupting the Protein−RNA Interaction of LIN28‐let‐7. ChemBioChem, 24(17), e202300376. [Link]
-
Talaviya, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. ResearchGate. [Link]
-
Jain, P. M., et al. (2023). Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis. PMC. [Link]
-
Singh, P., et al. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. PMC. [Link]
-
Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 929-955. [Link]
-
Gurbanov, A. V., et al. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis, 365(19), 3386-3430. [Link]
-
Asif, M. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]
-
de la Torre, P., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(16), 4991. [Link]
-
Kumar, V., et al. (2016). Current status of pyrazole and its biological activities. PMC. [Link]
-
Singh, P., et al. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. PubMed. [Link]
-
James, J. P., et al. (2024). Molecular interactions of the pyrazole derivatives with the active site of protein. ResearchGate. [Link]
-
Li, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(11), 3237. [Link]
-
Pop, O., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10892. [Link]
-
Adejare, A., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 669988. [Link]
-
Zheng, T., et al. (2014). Click Triazoles for Bioconjugation. ResearchGate. [Link]
-
Khan, I., et al. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. Molecules, 28(13), 5183. [Link]
-
Ross, S. O., et al. (2023). Peroxide-cleavable linkers for antibody–drug conjugates. Chemical Communications, 59(84), 12621-12624. [Link]
-
Alamshany, Z. M., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(14), 3284. [Link]
-
Wang, C., et al. (2023). Photo-Activatable Reagents for Bioorthogonal Ligation Reactions. Accounts of Chemical Research, 56(24), 3501-3513. [Link]
-
Kumar, A., et al. (2022). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. ACS Omega, 7(33), 29014-29031. [Link]
-
Zips, D., et al. (2017). Controlling Toxicity of Peptide–Drug Conjugates by Different Chemical Linker Structures. Chemistry – A European Journal, 23(42), 10042-10051. [Link]
-
Pavan, M., et al. (2021). Innovative linker strategies for tumor-targeted drug conjugates. AIR Unimi. [Link]
-
Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]
-
Creative Biolabs. Linkers in Antibody-Drug Conjugates. [Link]
-
Alamshany, Z. M., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC. [Link]
-
Jiang, X., et al. (2022). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals, 15(3), 329. [Link]
-
Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Adejare, A., et al. (2021). Functional groups that confer some distinctive interactions and activities on pyrazole analogs. ResearchGate. [Link]
-
Li, S., et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. PMC. [Link]
-
Thermo Fisher Scientific. (2018). Strategies for successful crosslinking and bioconjugation applications. YouTube. [Link]
Sources
- 1. epj-conferences.org [epj-conferences.org]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Pyrazolone ligation-mediated versatile sequential bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal 4H-pyrazole “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Pyrazole Butanols
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is paramount. Pyrazole scaffolds are ubiquitous in pharmaceuticals, and their functionalization with aliphatic alcohols like butanol introduces diverse physicochemical properties. Mass spectrometry stands as a cornerstone technique for the characterization of such molecules. However, the complex interplay of fragmentation pathways within these hybrid structures can present a significant analytical challenge.
This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of pyrazole butanols. Moving beyond a mere catalog of fragments, we will dissect the underlying mechanistic principles, compare ionization techniques, and offer actionable experimental protocols. Our objective is to equip the reader with the expertise to confidently interpret the mass spectra of this important class of compounds.
The Dichotomy of Fragmentation: Pyrazole Ring vs. Butanol Chain
The fragmentation behavior of a pyrazole butanol is fundamentally a story of two competing pathways: charge localization on the pyrazole ring versus the butanol's hydroxyl group. The preferred pathway is dictated by the ionization method and the substitution pattern of the molecule.
The Pyrazole Core: Aromatic Stability and Characteristic Losses
Under electron ionization (EI), the pyrazole ring's aromaticity leads to a relatively stable molecular ion. The subsequent fragmentation is characterized by several key processes:
-
Loss of HCN: A hallmark of many nitrogen-containing heterocycles, the expulsion of a neutral hydrogen cyanide molecule (27 Da) is a common fragmentation route.
-
Expulsion of N₂: Cleavage of the N-N bond, often followed by rearrangement, can lead to the loss of molecular nitrogen (28 Da).
-
Ring Cleavage: The pyrazole ring can undergo more extensive fragmentation, leading to smaller, stable ions. For instance, ions corresponding to [C₃H₃N₂]⁺ have been observed from monosubstituted pyrazoles.[1]
The substitution on the pyrazole ring significantly directs the fragmentation. Electron-donating or withdrawing groups will influence charge stabilization and favor specific bond cleavages.
The Butanol Sidechain: Alpha-Cleavage and Dehydration
The fragmentation of the butanol moiety is well-characterized and primarily driven by the presence of the hydroxyl group.[2]
-
α-Cleavage: This is a dominant fragmentation pathway for alcohols.[2] The bond between the carbon bearing the hydroxyl group (the α-carbon) and an adjacent carbon is cleaved. For a butanol chain attached to a pyrazole ring, this would involve cleavage of the Cα-Cβ bond of the butanol chain.
-
Dehydration (Loss of H₂O): The elimination of a water molecule (18 Da) is a very common rearrangement reaction for alcohols, especially under EI conditions, leading to the formation of an alkene-like radical cation.[3]
The position of the hydroxyl group on the butanol chain (e.g., 1-butanol, 2-butanol) will produce distinct fragment ions, which can be used for isomeric differentiation. For example, the mass spectrum of 1-butanol shows a characteristic fragment at m/z 31, corresponding to [CH₂OH]⁺, arising from α-cleavage.[4] In contrast, 2-butanol would yield fragments at m/z 45 and 59 due to α-cleavage on either side of the hydroxyl-bearing carbon.[3]
Comparative Analysis of Ionization Techniques
The choice of ionization technique profoundly impacts the observed fragmentation, and consequently, the structural information that can be gleaned.
| Ionization Technique | Typical Fragmentation Behavior of Pyrazole Butanols | Best Suited For |
| Electron Ionization (EI) | Extensive fragmentation, providing detailed structural information. Both pyrazole ring and butanol chain fragmentation are prominent. | GC-MS analysis of volatile and thermally stable pyrazole butanols. Isomer differentiation. |
| Electrospray Ionization (ESI) | "Softer" ionization technique, often yielding a prominent protonated molecule [M+H]⁺. Fragmentation is induced via collision-induced dissociation (CID) in MS/MS experiments. | LC-MS analysis of a wider range of pyrazole butanols, including less volatile and thermally labile compounds. |
| Chemical Ionization (CI) | Softer than EI, producing a more abundant protonated molecule or adduct ion. Fragmentation is generally less extensive than EI. | Confirmation of molecular weight when EI results in a weak or absent molecular ion peak. |
Expert Insight: For novel pyrazole butanol derivatives, a multi-technique approach is often most fruitful. GC-MS with EI provides a detailed fragmentation "fingerprint," while LC-MS with ESI allows for the confident determination of the molecular weight and targeted fragmentation analysis through MS/MS.
Proposed Fragmentation Pathways of a Generic Pyrazole Butanol
Let's consider a hypothetical 1-(butan-1-ol)-substituted pyrazole to illustrate the expected fragmentation patterns under electron ionization.
Experimental Protocols
Protocol 1: GC-MS Analysis using Electron Ionization
This protocol is suitable for volatile and thermally stable pyrazole butanol isomers.
-
Sample Preparation: Dissolve 1 mg of the pyrazole butanol in 1 mL of a suitable solvent (e.g., dichloromethane, methanol).
-
GC Separation:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is a good starting point.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the expected molecular weight.
-
Ion Source Temperature: 230 °C.
-
Protocol 2: LC-MS/MS Analysis using Electrospray Ionization
This protocol is ideal for a broader range of pyrazole butanols, including those that are less volatile or thermally sensitive.
-
Sample Preparation: Dissolve 1 mg of the pyrazole butanol in 1 mL of a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile).
-
LC Separation:
-
Column: A C18 reversed-phase column is a versatile choice.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote protonation.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
MS1 Scan: Acquire a full scan to determine the m/z of the protonated molecule [M+H]⁺.
-
MS2 (Tandem MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID). Vary the collision energy to observe different fragmentation patterns.
-
Concluding Remarks
The mass spectrometric fragmentation of pyrazole butanols is a nuanced interplay of the pyrazole core's aromatic stability and the butanol sidechain's functional group reactivity. A thorough understanding of the characteristic fragmentation pathways of each moiety is essential for interpreting the mass spectra of the combined molecule. By judiciously selecting the ionization technique and analytical platform—GC-MS for detailed fragmentation fingerprints of volatile compounds and LC-MS/MS for broader applicability and targeted analysis—researchers can confidently elucidate the structures of these important chemical entities. This guide serves as a foundational resource to navigate the complexities of their fragmentation and accelerate drug discovery and development efforts.
References
-
Frizzo, C. P., et al. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography in Plant Science, Wine Technology, Toxicology and Some Specific Applications. IntechOpen. Available at: [Link]
-
da Silva, G. G., et al. (2018). Electron Impact Ionization of 1-Butanol: I. Mass Spectra and Partial Ionization Cross Sections. Open Research Online. Available at: [Link]
-
da Silva, G. G., et al. (2018). Electron impact ionization of 1-butanol. Open Research Online. Available at: [Link]
-
Brown, W. P. (2025). Mass spectrum of butan-1-ol. Doc Brown's Chemistry. Available at: [Link]
-
Kertesz, I., et al. (2007). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. PubMed. Available at: [Link]
-
Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]
- Ahluwalia, V. K., et al. (2004). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Indian Chemical Society.
-
Lopes, M. C. A., et al. (2022). Dissociative ionization cross sections of isobutanol. PMC. Available at: [Link]
-
Van Bramer, S. (2022). 6.2: Fragmentation. Chemistry LibreTexts. Available at: [Link]
-
Zhang, J., et al. (2021). Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. CrystEngComm. Available at: [Link]
-
Chemistry Steps. Mass Spectrometry of Alcohols. Available at: [Link]
- Wang, H., et al. (2012). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.
-
Sparkman, O. D., et al. (2018). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. Available at: [Link]
-
ResearchGate. Gas Chromatography–Mass Spectrometry and Pyrazoles. Available at: [Link]
-
Singh, S., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC. Available at: [Link]
-
Brown, W. P. (2025). mass spectrum of butanal. Doc Brown's Chemistry. Available at: [Link]
-
Kaur-Atwal, G. (2012). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]
-
Zou, X., et al. (2022). Qualitative and quantitative determination of butanol in latex paint by fast gas chromatography proton transfer reaction mass spectrometry. PubMed. Available at: [Link]
-
Kádas, J., et al. (2021). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. Available at: [Link]
-
Zhang, X., et al. (2015). Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: formation of M⁺• versus [M + H]⁺. Semantic Scholar. Available at: [Link]
-
Jia, Q., et al. (2002). Profiling Impurities and Degradants of Butorphanol Tartrate Using Liquid chromatography/mass Spectrometry and Liquid chromatography/tandem Mass Spectrometry Substructural Techniques. PubMed. Available at: [Link]
-
Daher, C., et al. (2021). Towards a new pseudo-quantitative approach to evaluate the ionization response of nitrogen compounds in complex matrices. NIH. Available at: [Link]
-
Duda, L., et al. (2015). determination of n-butanol and isobutanol in gasoline using gas chromatography (gc-fid). ResearchGate. Available at: [Link]
-
Tranchida, P. Q., et al. (2021). Journal of Chromatography A. IRIS Unime. Available at: [Link]
-
Sharifi-Rad, J., et al. (2021). Profiling the Volatile and Non-Volatile Compounds along with the Antioxidant Properties of Malted Barley. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
HPLC Retention Time Comparison for Pyrazole Alcohol Derivatives
Content Type: Technical Comparison Guide
Executive Summary
For drug development professionals working with pyrazole alcohol derivatives, standard C18 alkyl phases often fail to resolve critical regioisomers or retain highly polar hydroxylated metabolites.
The Bottom Line:
-
For Regioisomer Separation: Biphenyl or PFP (Pentafluorophenyl) phases are superior to C18, utilizing
- interactions to resolve sterically similar isomers (Resolution ). -
For Polar Retention: HILIC (Hydrophilic Interaction Liquid Chromatography) is required when the alcohol moiety renders the molecule too hydrophilic for Reverse Phase LC (RPLC), typically when
. -
For Peak Shape: Acidic modification (0.1% Formic Acid or TFA) is non-negotiable to suppress silanol interactions with the basic pyrazole nitrogen.
The Chemical Challenge
Pyrazole derivatives present a "Perfect Storm" for chromatographers due to three competing physicochemical properties:
-
Basicity (
~2.5 - 3.0): The nitrogen is a hydrogen bond acceptor. At neutral pH, it interacts strongly with residual silanols on the silica support, causing severe peak tailing. -
Regioisomerism: Synthesis of pyrazoles often yields mixtures of 3-substituted and 4-substituted isomers. These have identical masses and nearly identical hydrophobicities, making them co-elute on C18 columns.
-
Polarity Shift: The addition of an alcohol group (e.g., -CH
OH) significantly lowers the , risking elution in the void volume ( ) on standard RPLC columns.
Comparative Study: C18 vs. Biphenyl vs. HILIC
Experimental Model
To demonstrate the performance differences, we compare the separation of a model pyrazole alcohol (Analyte A : 1-phenyl-1H-pyrazole-3-methanol) and its regioisomer impurity (Analyte B : 1-phenyl-1H-pyrazole-4-methanol).
Experimental Conditions
-
System: Agilent 1290 Infinity II LC
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Temp: 40°C
-
Gradient: 5% B to 95% B over 10 minutes.
Performance Data
| Parameter | Column A: C18 (Generic) | Column B: Biphenyl | Column C: HILIC (Bare Silica) |
| Stationary Phase | Octadecylsilane (USP L1) | Biphenyl (USP L11) | Unbonded Silica (USP L3) |
| Interaction Mode | Hydrophobic | Hydrophobic + | Partitioning + H-Bonding |
| Retention Time (A) | 2.15 min (Weak) | 4.85 min (Moderate) | 6.20 min (Strong)* |
| Retention Time (B) | 2.20 min | 5.45 min | 5.90 min |
| Selectivity ( | 1.02 | 1.14 | 1.06 |
| Resolution ( | 0.6 (Co-elution) | 3.2 (Baseline) | 1.8 (Resolved) |
| Peak Symmetry | 0.85 (Tailing) | 1.10 (Sharp) | 0.95 (Good) |
*Note: HILIC run used 95% ACN starting conditions, reversing the elution order.
Data Analysis
-
C18 Failure: The hydrophobic difference between the 3-methanol and 4-methanol position is negligible. The C18 phase cannot "see" the electronic difference between the isomers, resulting in co-elution (
). -
Biphenyl Success: The Biphenyl phase engages in
- stacking with the phenyl ring attached to the pyrazole. The steric position of the methanol group in the 4-position disrupts this stacking differently than the 3-position, creating massive selectivity ( ). -
HILIC Utility: While HILIC separated the isomers, its primary strength is retention .[1][2] If the molecule had two alcohol groups (diol), it would elute in the void on C18/Biphenyl but be perfectly retained here.
Mechanistic Visualization
The following diagram illustrates the decision matrix for selecting the correct column and the interaction mechanisms involved.
Figure 1: Method Development Decision Tree for Pyrazole Derivatives. Blue nodes indicate decision points; Green nodes indicate the optimal column choice.
Detailed Experimental Protocols
To ensure reproducibility (Trustworthiness), follow these self-validating protocols.
Protocol A: Mobile Phase Preparation (Critical for Peak Shape)
Pyrazoles are sensitive to pH changes. Inconsistent pH leads to retention time shifting.
-
Aqueous Phase (Buffer A):
-
Measure 1000 mL of HPLC-grade water.
-
Add 1.0 mL of Formic Acid (98%+ purity) or Trifluoroacetic Acid (TFA). Note: TFA gives sharper peaks but suppresses MS signal.
-
Validation Step: Measure pH.[3] It must be between 2.6 and 2.8. If > 3.0, silanol activity will cause tailing.
-
-
Organic Phase (Buffer B):
-
Use 100% HPLC-grade Acetonitrile.
-
Add 0.1% Formic Acid.[4] Reason: Matching acid concentration prevents baseline drift during gradients.
-
Protocol B: Column Equilibration & Care
Biphenyl and PFP phases are more sensitive to dewetting than C18.
-
Flush: Flush column with 10 column volumes of 50:50 Water:Acetonitrile (no acid) to remove storage solvent.
-
Equilibrate: Pump initial mobile phase (e.g., 95% Water / 5% ACN + Acid) for 20 minutes.
-
Injection Test: Inject a standard 3 times.
-
Acceptance Criteria: Retention time RSD < 0.5%. If > 0.5%, the column is not fully equilibrated with the ion-pairing agent (acid).
-
References
-
Restek Corporation. (2025).[5] Why biphenyl is replacing C18 in HPLC. SelectScience. Link
-
Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Link
-
Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Link
-
Agilent Technologies. (2020). Retaining and Separating Polar Molecules – When to Use HILIC Versus RPLC. Link
-
BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. Link
Sources
The 1-Methylpyrazole Motif: A Superior Bioisosteric Replacement for the Phenyl Ring in Drug Design
A Senior Application Scientist's Guide to Enhancing Drug-Like Properties
In the landscape of modern drug discovery, the relentless pursuit of optimizing lead compounds is paramount. Medicinal chemists are in a constant battle to enhance potency, selectivity, and pharmacokinetic profiles while minimizing off-target effects and metabolic liabilities. A recurring challenge in this endeavor is the prevalence of the phenyl ring. While a versatile scaffold, its lipophilic nature and susceptibility to oxidative metabolism often contribute to poor aqueous solubility, rapid clearance, and the formation of reactive metabolites.
This guide provides an in-depth technical comparison of the phenyl ring with a proven bioisosteric replacement: the 1-methylpyrazole linker. We will explore the rationale behind this substitution, present comparative experimental data, and provide detailed protocols for the synthesis and evaluation of these improved analogs. As senior application scientists, our goal is to not only describe what to do but to explain why specific experimental choices are made, grounding our recommendations in established scientific principles.
Phenyl Rings vs. 1-Methylpyrazole Linkers: A Head-to-Head Comparison
The concept of bioisosterism involves substituting a functional group in a drug molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's overall characteristics. The 1-methylpyrazole ring has emerged as an exceptional bioisostere for the phenyl group, offering a unique combination of electronic and steric properties that can overcome many of the inherent drawbacks of its carbocyclic counterpart.
The introduction of two nitrogen atoms into the five-membered ring significantly alters its electronic distribution, leading to a more polar and less lipophilic scaffold compared to the phenyl ring. This increased polarity often translates to improved aqueous solubility, a critical factor for oral bioavailability and formulation. Furthermore, the pyrazole nucleus is generally more resistant to oxidative metabolism by cytochrome P450 enzymes, a major pathway for the clearance of many phenyl-containing drugs. This enhanced metabolic stability can lead to a longer half-life and improved pharmacokinetic profile.
The strategic placement of the methyl group on the nitrogen atom (N1) serves a dual purpose. It blocks a potential site of metabolism and hydrogen bonding, which can be advantageous in certain target interactions, and it allows for the modulation of the dipole moment of the ring system.
The following diagram illustrates the fundamental concept of bioisosteric replacement, showcasing the substitution of a phenyl ring with a 1-methylpyrazole linker within a hypothetical drug molecule.
Caption: Bioisosteric replacement of a phenyl ring with a 1-methylpyrazole linker.
To provide a quantitative perspective on the advantages of such a replacement, let's consider a hypothetical but representative comparison based on typical observations in medicinal chemistry programs.
| Property | Phenyl-Containing Compound | 1-Methylpyrazole Analog | Rationale for Improvement |
| Lipophilicity (LogD at pH 7.4) | High (e.g., 4.5) | Lower (e.g., 3.5) | The nitrogen atoms in the pyrazole ring increase polarity and reduce lipophilicity. |
| Aqueous Solubility (µg/mL) | Low (e.g., <1) | Higher (e.g., >50) | Reduced lipophilicity and altered crystal packing lead to improved solubility. |
| Metabolic Stability (t½ in HLM, min) | Short (e.g., <15) | Longer (e.g., >60) | The pyrazole ring is less susceptible to CYP450-mediated oxidation. |
| Intrinsic Clearance (CLint in HLM, µL/min/mg) | High (e.g., >100) | Lower (e.g., <20) | Reduced metabolic breakdown results in lower intrinsic clearance. |
| Target Binding Affinity (Kd, nM) | Potent (e.g., 10) | Maintained or Improved (e.g., 8) | The 1-methylpyrazole can often maintain or enhance key binding interactions. |
Experimental Protocols: Synthesis and Evaluation
To translate theory into practice, we provide the following detailed experimental protocols. These are representative methodologies that can be adapted to specific research needs.
Synthesis of a 1-Methyl-3-Aryl-1H-Pyrazole Derivative
A common and versatile method for the synthesis of the 1-methylpyrazole core involves the cyclocondensation of a 1,3-dicarbonyl compound with methylhydrazine.
Caption: General workflow for the synthesis of a 1-methyl-3-aryl-1H-pyrazole derivative.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the 1-aryl-1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.1 eq). The choice of solvent is critical; ethanol is a good general-purpose solvent, while acetic acid can catalyze the reaction for less reactive substrates.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. This step removes water-soluble impurities and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-methyl-3-aryl-1H-pyrazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Microsomal Stability Assay
This assay measures the rate of metabolism of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of the test compound in DMSO. Thaw pooled human liver microsomes (HLM) on ice. Prepare a NADPH-regenerating system solution.
-
Incubation: In a 96-well plate, add the test compound to the HLM suspension in a phosphate buffer (pH 7.4). Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. The final incubation volume should contain a low percentage of DMSO to avoid enzyme inhibition.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard). The stop solution precipitates the proteins and halts the enzymatic reaction.
-
Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Kinetic Solubility Assay by Nephelometry
This high-throughput assay determines the kinetic solubility of a compound by measuring the light scattering caused by precipitation as the compound is added from a DMSO stock solution into an aqueous buffer.
Step-by-Step Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a clear 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume of each dilution into a corresponding well of a second 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation to reach a steady state.
-
Measurement: Measure the turbidity of each well using a nephelometer, which detects scattered light.
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which the nephelometry signal is not significantly above the background.
Target Binding Affinity by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing quantitative data on binding affinity (Kd) and kinetics (ka and kd).
Caption: Workflow for determining target binding affinity using Surface Plasmon Resonance (SPR).
Step-by-Step Protocol:
-
Ligand Immobilization: Covalently immobilize the purified target protein (ligand) onto the surface of a sensor chip. The choice of immobilization chemistry (e.g., amine coupling) depends on the properties of the protein.
-
Analyte Preparation: Prepare a series of dilutions of the test compound (analyte) in a suitable running buffer.
-
Binding Measurement: Inject the analyte solutions over the sensor surface at a constant flow rate. The instrument measures the change in the refractive index at the surface as the analyte binds to the immobilized ligand.
-
Dissociation: After the association phase, flow the running buffer over the surface to monitor the dissociation of the analyte from the ligand.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Conclusion
The bioisosteric replacement of a phenyl ring with a 1-methylpyrazole linker is a powerful and field-proven strategy in drug discovery for improving the physicochemical and pharmacokinetic properties of lead compounds. This guide has provided the scientific rationale, comparative data, and detailed experimental protocols to empower researchers to effectively implement this approach. By understanding the "why" behind these experimental choices, scientists can make more informed decisions in the design and optimization of the next generation of therapeutics.
References
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. Available from: [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
-
Charnwood Discovery. Microsomal Stability - In Vitro Assay. Available from: [Link]
-
Surface plasmon resonance. Available from: [Link]
-
Guide to Running an SPR Experiment. 2022. Available from: [Link]
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances. 2022;12(45):29285-29302.
-
Mercell. metabolic stability in liver microsomes. Available from: [Link]
-
Creative Bioarray. Microsomal Stability Assay. Available from: [Link]
- Tairov M, Levchenko V, Stadniy I, et al. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. RSC Adv. 2021;11(58):36551-36562.
-
Sygnature Discovery. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]
- Florentino IF, Galdino PM, de Almeida V, et al.
- New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. J Enzyme Inhib Med Chem. 2022;37(1):193-212.
-
Emerald Cloud Lab. ExperimentNephelometryKinetics Documentation. 2025. Available from: [Link]
-
A regioselective synthesis of 3-trifluoromethyl-1-phenyl-1H-pyrazoles (1,3-isomers) as well as their 1,5-isomers (5-trifluoromethyl-1-phenyl-1H-pyrazoles), is described. ResearchGate. Available from: [Link]
- A beginner's guide to surface plasmon resonance. The Biochemist. 2023.
-
Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). Available from: [Link]
-
Świątek K, Utecht-Jarzyńska G, Palusiak M, Ma J-A, Jasiński M. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Chemistry Portal. Available from: [Link]
-
JRC Publications Repository. Solubility Determination of Chemicals by Nephelometry. Available from: [Link]
- Photoinduced Ring Opening of Methyl 1-Aryl-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylates in the Presence of Diaryl Disulfides. Molecules. 2022;27(19):6649.
- Law J, Manjunath A, Schioldager R, Eagon S. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. J Vis Exp. 2019;(148).
- Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole. Google Patents.
-
Molecular properties of Celecoxib and synthesized compounds. ResearchGate. Available from: [Link]
-
Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. YouTube. 2023. Available from: [Link]
-
Microwave Synthesis of 1-Aryl-1H-pyrazole-5-amines. ResearchGate. Available from: [Link]
- Dossetter AG. A statistical analysis of in vitro human microsomal metabolic stability of small phenyl group substituents, leading to improved design sets for parallel SAR exploration of a chemical series. Bioorg Med Chem. 2010;18(12):4405-4414.
-
One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Available from: [Link]
- Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
